molecular formula C13H16ClF3N4O B3042244 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide CAS No. 537050-18-3

2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide

Cat. No.: B3042244
CAS No.: 537050-18-3
M. Wt: 336.74 g/mol
InChI Key: PNYGUKOWGQISNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the pyridine moiety, and subsequent functionalization to introduce the acetohydrazide group .

    Formation of Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using a halogenated pyridine derivative.

    Functionalization to Acetohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions to form the acetohydrazide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially forming amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and chloropyridine moieties contribute to its stability and reactivity, making it a valuable compound in research and development.

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h6-8H,1-5,18H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGUKOWGQISNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide
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2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide
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2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide
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2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide

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